4-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)morpholine

Catalog No.
S2775917
CAS No.
1798529-57-3
M.F
C17H22N4O3S
M. Wt
362.45
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]meth...

CAS Number

1798529-57-3

Product Name

4-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)morpholine

IUPAC Name

morpholin-4-yl-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone

Molecular Formula

C17H22N4O3S

Molecular Weight

362.45

InChI

InChI=1S/C17H22N4O3S/c22-17(20-5-7-23-8-6-20)21-4-1-2-13(11-21)10-15-18-16(19-24-15)14-3-9-25-12-14/h3,9,12-13H,1-2,4-8,10-11H2

InChI Key

AVDDNOZLJCIALU-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C(=O)N2CCOCC2)CC3=NC(=NO3)C4=CSC=C4

solubility

not available

The compound 4-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)morpholine is a complex organic molecule featuring a piperidine ring and a morpholine moiety, linked through a carbonyl group. Its structure incorporates a thiophene ring and an oxadiazole unit, which are known for their diverse biological activities. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

The chemical reactivity of this compound can be attributed to its functional groups:

  • Oxadiazole Group: Known for its ability to participate in nucleophilic substitution reactions and cycloadditions.
  • Piperidine Ring: Can undergo alkylation or acylation reactions, facilitating the introduction of various substituents.
  • Morpholine Moiety: Exhibits basic properties and can react with electrophiles, making it versatile for further chemical modifications.

These reactions can be exploited to synthesize derivatives with enhanced biological properties or altered pharmacokinetic profiles.

Compounds containing thiophene and oxadiazole structures have been reported to exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives demonstrate significant activity against bacterial and fungal strains.
  • Anticancer Activity: Certain oxadiazole-containing compounds have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: Research suggests that some morpholine derivatives can reduce inflammation markers.

The specific biological activity of 4-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)morpholine remains to be fully elucidated but is likely influenced by its structural components.

Synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of the Oxadiazole Ring: This can be achieved through condensation reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
  • Piperidine and Morpholine Integration: The piperidine moiety can be synthesized separately and then attached via acylation to the morpholine component.
  • Final Assembly: The final compound is obtained by linking the piperidine derivative with the oxadiazole through a suitable linker, often involving coupling reactions.

These synthetic pathways require careful optimization to ensure high yield and purity of the final product.

The potential applications of 4-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)morpholine include:

  • Pharmaceutical Development: As a lead compound in drug discovery, particularly for antimicrobial or anticancer agents.
  • Material Science: Its unique chemical properties may allow for use in organic electronics or as a polymer additive.

Research into its specific applications is ongoing, focusing on its efficacy and safety profiles.

Interaction studies are crucial for understanding the pharmacodynamics of this compound. Preliminary studies may involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or receptors.
  • Metabolic Stability Tests: Understanding how the compound is metabolized in biological systems.

These studies help predict the therapeutic potential and side effects associated with the compound's use.

Several compounds share structural similarities with 4-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)morpholine. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidineContains similar thiophene and oxadiazole unitsLacks morpholine component
1-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazineSimilar core structure but utilizes piperazine instead of piperidineDifferent nitrogen heterocycle
4-{[3-(thiophen-3-yl)-1,2,4-thiadiazol-5-yl]methyl}-1,3-thiazolContains thiadiazole instead of oxadiazolePotentially different biological activity

These comparisons highlight the unique integration of both morpholine and piperidine rings in the target compound, which may influence its biological activity and applications differently from its analogs.

XLogP3

1.7

Dates

Last modified: 08-17-2023

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